molecular formula C8H8BrNO B061047 4-Bromo-3-methylbenzamide CAS No. 170229-98-8

4-Bromo-3-methylbenzamide

Cat. No. B061047
M. Wt: 214.06 g/mol
InChI Key: ZPFPOZMNEKPBIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Bromo-3-methylbenzamide and related compounds can be synthesized through various chemical processes. For example, derivatives of bromobenzamide, such as 4-bromobenzohydrazide, have been synthesized through condensation reactions, and their structures were determined by spectroscopic methods (Chantrapromma et al., 2015). These methods highlight the versatility and adaptability of bromobenzamide derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of compounds related to 4-Bromo-3-methylbenzamide, such as 4-bromobenzohydrazide derivatives, have been determined using X-ray crystallography, showing how molecules are linked by hydrogen bonds into a two-dimensional network (Chantrapromma et al., 2015). These structural insights are critical for understanding the compound's reactivity and physical properties.

Chemical Reactions and Properties

Bromobenzamide compounds engage in various chemical reactions, reflecting their broad applicability. For instance, 4-bromobenzohydrazide derivatives have been evaluated for their antibacterial activity, demonstrating the chemical's potential in medical applications (Chantrapromma et al., 2015).

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : 4-Bromo-3-methylbenzamide derivatives have been used in the synthesis of narwedine-type enones and other heterocyclic compounds, which have potential applications in medicinal chemistry and drug development (Kametani et al., 1972).

  • Natural Antioxidants : Bromophenol derivatives related to 4-Bromo-3-methylbenzamide have been identified in marine red algae. These compounds exhibit potent scavenging activity against radicals, suggesting potential applications as natural antioxidants in food and pharmaceutical industries (Li et al., 2012).

  • Metabolites of Antipsychotic Drugs : Some derivatives of 4-Bromo-3-methylbenzamide have been identified as urinary metabolites of the antipsychotic drug remoxipride, which is a dopamine antagonist. This indicates its relevance in pharmacokinetics and drug metabolism studies (Gawell et al., 1989).

  • Photodynamic Therapy for Cancer : Certain derivatives of 4-Bromo-3-methylbenzamide have been synthesized for use in photodynamic therapy, a treatment method for cancer. These compounds exhibit high singlet oxygen quantum yield, making them potential candidates for cancer treatment (Pişkin et al., 2020).

  • Synthesis of Halogenated Aromatic Compounds : 4-Bromo-3-methylbenzamide derivatives have been used in the synthesis of various halogenated aromatic compounds, which are important in the development of pharmaceuticals and other chemical products (Campaigne et al., 1969).

  • Radiopharmaceuticals : Derivatives of 4-Bromo-3-methylbenzamide have been radioiodinated for use as ligands in gamma-emission tomography, a diagnostic imaging technique. This highlights its application in medical imaging and diagnostics (Mertens et al., 1994).

  • Chemical Property Studies : The basicity constants of benzamide derivatives, including 4-Bromo-3-methylbenzamide, have been studied, providing essential data for understanding their chemical properties and reactions (Barnett & O'Connor, 1973).

  • Therapeutic Applications : Certain crystalline forms of 4-Bromo-3-methylbenzamide derivatives have been studied for their therapeutic potential in treating various disorders like asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).

Safety And Hazards

The compound is associated with several hazard statements including H302-H315-H319-H3351. Precautionary measures include P261-P301+P312-P302+P352-P304+P340-P305+P351+P3381.


Future Directions

There is limited information available on the future directions of 4-Bromo-3-methylbenzamide from the current search results.


Relevant Papers
The relevant papers for 4-Bromo-3-methylbenzamide are not readily available from the current search results. However, the compound is mentioned in various technical documents and MSDS31.


properties

IUPAC Name

4-bromo-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFPOZMNEKPBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427306
Record name 4-bromo-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methylbenzamide

CAS RN

170229-98-8
Record name 4-Bromo-3-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170229-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzamide, 4-bromo-3-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Guo, RY Wang, JX Kang, YN Ma, CQ Xu, J Li… - Nature …, 2021 - nature.com
… Besides, the yield of 4-bromo-3-methylbenzamide (57) is 90%, which indicate that the substrate with two substituents on the benzene ring do not affect the yield of amide. More …
Number of citations: 35 www.nature.com
JM Salvino, M Mervic, HJ Mason… - The Journal of …, 1999 - ACS Publications
… The resin was filtered and washed three times with DCM and then concentrated to give N-hydroxy-4-bromo-3-methylbenzamide (17.2 mg; 0.075 mmol): LC MS m/z 230/232 (Br) [M + H] …
Number of citations: 63 pubs.acs.org
LM Gaster, FE Blaney, S Davies… - Journal of medicinal …, 1998 - ACS Publications
… N-[3-(4-Methyl-1-piperazinyl)phenyl]-4-bromo-3-methylbenzamide (13). A stirred … N-[4-Methyl-3-(4-methyl-1-piperazinyl)phenyl]-4-bromo-3-methylbenzamide (14). A stirred suspension …
Number of citations: 94 pubs.acs.org
EJ Koh, MI El-Gamal, CH Oh, SH Lee, T Sim… - European Journal of …, 2013 - Elsevier
Synthesis of a new series of diarylureas and diarylamides possessing 4-aryl-8-amino(acetamido)quinoline scaffold is described. Their in vitro antiproliferative activities against ten …
Number of citations: 35 www.sciencedirect.com
RM Suarez, F Chevot, A Cavagnino, N Saettel… - European journal of …, 2013 - Elsevier
The TAM subfamily of Receptor Tyrosine Kinases (RTKs) contains three human proteins of therapeutical interest, Axl, Mer, and Tyro3. Our goal was to design a type II inhibitor specific …
Number of citations: 38 www.sciencedirect.com

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